Cas no 13370-63-3 (N-(4-Iodophenyl)glycine)

N-(4-Iodophenyl)glycine 化学的及び物理的性質
名前と識別子
-
- DL-4-I-Phg-OH
- DL-4-Iodophenylglycine
- N-(4-Iodophenyl)glycine
-
- MDL: MFCD00771917
じっけんとくせい
- 密度みつど: 1.949±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 121-123 ºC
- Solubility: 微溶性(3.6 g/l)(25ºC)、
N-(4-Iodophenyl)glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB560882-5g |
N-(4-Iodophenyl)glycine, 95%; . |
13370-63-3 | 95% | 5g |
€389.00 | 2024-08-02 | |
abcr | AB560882-1g |
N-(4-Iodophenyl)glycine, 95%; . |
13370-63-3 | 95% | 1g |
€151.00 | 2024-08-02 | |
Ambeed | A555393-5g |
2-((4-Iodophenyl)amino)acetic acid |
13370-63-3 | 95+% | 5g |
$405.0 | 2024-04-24 | |
Ambeed | A555393-1g |
2-((4-Iodophenyl)amino)acetic acid |
13370-63-3 | 95+% | 1g |
$133.0 | 2024-04-24 | |
A2B Chem LLC | AE37394-1g |
2-[(4-Iodophenyl)amino]acetic acid |
13370-63-3 | >95% | 1g |
$405.00 | 2024-04-20 | |
abcr | AB560882-10g |
N-(4-Iodophenyl)glycine, 95%; . |
13370-63-3 | 95% | 10g |
€683.50 | 2024-08-02 | |
abcr | AB560882-500 mg |
N-(4-Iodophenyl)glycine, 95%; . |
13370-63-3 | 95% | 500MG |
€172.20 | 2023-04-13 | |
abcr | AB560882-1 g |
N-(4-Iodophenyl)glycine, 95%; . |
13370-63-3 | 95% | 1g |
€197.30 | 2023-04-13 | |
eNovation Chemicals LLC | Y1234185-500mg |
DL-4-Iodophenylglycine |
13370-63-3 | 95% | 500mg |
$565 | 2023-05-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD39104-1g |
2-((4-Iodophenyl)amino)acetic acid |
13370-63-3 | 95+% | 1g |
¥917.0 | 2023-04-10 |
N-(4-Iodophenyl)glycineに関する追加情報
Recent Advances in the Study of N-(4-Iodophenyl)glycine (CAS: 13370-63-3) in Chemical Biology and Pharmaceutical Research
N-(4-Iodophenyl)glycine (CAS: 13370-63-3) is a chemically modified amino acid derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of an iodine atom on the phenyl ring, serves as a versatile building block for the synthesis of more complex molecules, including peptides and small-molecule drugs. Recent studies have explored its utility in various domains, such as radiolabeling, drug discovery, and as a precursor for bioactive compounds.
One of the key areas of interest is the use of N-(4-Iodophenyl)glycine in radiolabeling applications. The iodine atom in the compound can be replaced with radioactive isotopes like iodine-125 or iodine-131, making it a valuable tool for imaging and therapeutic purposes. Recent research has demonstrated its efficacy in the development of radiopharmaceuticals for targeted cancer therapy and diagnostic imaging. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of novel radiolabeled peptides for prostate cancer imaging.
In addition to its radiolabeling potential, N-(4-Iodophenyl)glycine has been investigated for its role in drug discovery. Its unique chemical structure allows for easy incorporation into peptide sequences, enhancing their binding affinity and stability. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of glycine-derived peptidomimetics using this compound, which showed promising activity against bacterial infections. The study emphasized the compound's ability to improve the pharmacokinetic properties of these peptidomimetics.
Another emerging application of N-(4-Iodophenyl)glycine is in the field of chemical biology, where it is used as a probe to study protein-protein interactions and enzyme mechanisms. The iodine atom can serve as a heavy atom for X-ray crystallography, facilitating the determination of protein structures. A 2022 study in Nature Chemical Biology utilized this compound to elucidate the binding mechanism of a key enzyme involved in inflammatory pathways, providing insights for the development of anti-inflammatory drugs.
Despite these advancements, challenges remain in the large-scale synthesis and purification of N-(4-Iodophenyl)glycine. Recent efforts have focused on optimizing synthetic routes to improve yield and purity. A 2023 paper in Organic Process Research & Development detailed a novel catalytic method for its synthesis, achieving higher efficiency and reduced environmental impact. These improvements are critical for its broader adoption in industrial and academic research.
In conclusion, N-(4-Iodophenyl)glycine (CAS: 13370-63-3) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its applications in radiolabeling, drug discovery, and chemical biology highlight its versatility and potential for future innovations. Ongoing research aims to address synthetic challenges and expand its utility, paving the way for new therapeutic and diagnostic tools.
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